1,2-O-Dioctadecyl-sn-glycerol
Overview
Description
1,2-O-Dioctadecyl-sn-glycerol, also known as this compound, is a useful research compound. Its molecular formula is C39H80O3 and its molecular weight is 597 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modification :
- The synthesis of 1,2-dialkyl-sn-glycero-3-phosphates and 1,2-dialkyl-sn-glycerol, including 1,2-Dioctadecyl-sn-glycerol, has been described, providing a foundation for the study of dialkyl ether phospholipids (Chen & Barton, 1970).
- A new method for synthesizing 1,2-diacylglycerols, including 1,2-dioleoyl-sn-glycerol, using a 9-fluorenylmethoxycarbonyl group for protection, has been developed (Nyilas, 1997).
Physical Properties and Characterization :
- Studies have investigated the solid phase and solution properties of 1,2-di-O-acyl-3-O-(α-d-glucopyranosyl)-sn-glycerols, indicating differences in polymorphic phase behavior of lipid bilayers composed of these lipids (Mannock, Lewis, & McElhaney, 1990).
- The structure and polymorphism of saturated monoacid 1,2-diacyl-sn-glycerols were studied, highlighting their role in cell membranes, lipid droplets, and lipoproteins (Kodali, Fahey, & Small, 1990).
Applications in Biochemistry and Metabolic Engineering :
- Glycerol, a structural backbone for molecules like 1,2-O-Dioctadecyl-sn-glycerol, has been explored for its role in the biochemistry and pharmacokinetics of the human body, including clinical applications (Robergs & Griffin, 1998).
- Metabolic engineering approaches have been used to produce 1,2-propanediol from glycerol in organisms like Saccharomyces cerevisiae, indicating potential biotechnological applications of glycerol derivatives (Islam et al., 2017).
Mechanism of Action
Target of Action
1,2-O-Dioctadecyl-sn-glycerol, also known as Compound 7b, is a lipid molecule that primarily targets lipid membranes . It mimics the structure of natural phospholipids, allowing it to interact with lipid membranes and alter their properties .
Mode of Action
The compound interacts with lipid membranes, inducing membrane fusion and activating protein kinase C . Protein kinase C is an enzyme involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Biochemical Pathways
The activation of protein kinase C by this compound can lead to various downstream effects. For instance, it can induce the release of calcium from intracellular stores . This release of calcium can then trigger further biochemical reactions, including the activation of calcium-dependent enzymes .
Result of Action
The interaction of this compound with lipid membranes and its activation of protein kinase C can have several cellular effects. It can induce apoptosis, a process of programmed cell death, and inhibit the growth of tumor cells in vitro . These effects make it a potential tool for cancer research.
Safety and Hazards
Properties
IUPAC Name |
(2S)-2,3-dioctadecoxypropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H80O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-38-39(37-40)42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3/t39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHCYTDFERPPPU-KDXMTYKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](CO)OCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H80O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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